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Introduction

Perfluoroheptyl iodide (C7F15I), a member of the per- and polyfluoroalkyl substances (PFAS)
family, is a synthetic compound characterized by a fully fluorinated seven-carbon chain and a
terminal iodine atom. This unique structure imparts properties such as high density, thermal
stability, and a propensity to generate perfluoroalkyl radicals, making it a subject of interest in
various chemical and biomedical research areas. Its role as a precursor for introducing
perfluoroalkyl moieties into organic molecules is particularly significant in the synthesis of
surfactants, polymers, and potential therapeutic agents.

This technical guide provides an in-depth overview of the theoretical and computational studies
of perfluoroheptyl iodide. It is designed to be a valuable resource for researchers, scientists,
and drug development professionals by summarizing key computed data, outlining relevant
computational methodologies, and visualizing important molecular processes. Due to the
limited number of computational studies specifically focused on perfluoroheptyl iodide, this
guide also incorporates data and principles from studies on homologous perfluoroalkyl iodides
to provide a comprehensive understanding.

Molecular Properties and Structure

Computational chemistry provides essential insights into the fundamental properties of
perfluoroheptyl iodide at the molecular level. Techniques such as Density Functional Theory
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(DFT) are instrumental in predicting its geometry, electronic structure, and spectroscopic
characteristics.

Computed Molecular Properties

The following table summarizes key computed properties for perfluoroheptyl iodide, primarily
sourced from publicly available chemical databases. These values are typically derived from
computational models and provide a foundational understanding of the molecule's

characteristics.

Property Value Source

Molecular Formula C7F15I PubChem[1]

Molecular Weight 495.95 g/mol PubChem[1]
11,1,2,2,3,3,4,45,5,6,6,7,7-

IUPAC Name pentadecafluoro-7- PubChem[1]
iodoheptane
C(C(C(C(C(C(C(R)(F)F)(FF

Canonical SMILES (CIE(CC(CRFNFR PubChem[1]

(FR)FR)(F)F)(F)F)(F)I

AHUMDLIBMIYQMU-
InChl Key PubChem[1]
UHFFFAOYSA-N

Molecular Geometry

The three-dimensional structure of perfluoroheptyl iodide is crucial for understanding its
reactivity and interactions with other molecules. While a detailed, experimentally verified
structure from a dedicated computational study on perfluoroheptyl iodide is not readily
available, its geometry can be inferred from studies on shorter-chain perfluoroalkanes and
general principles of molecular modeling. The perfluorinated carbon chain is expected to adopt
a helical conformation due to the steric repulsion between the fluorine atoms.

A generalized computational workflow for determining the optimized geometry of a molecule
like perfluoroheptyl iodide is depicted below.
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Computational Workflow for Geometry Optimization

Define Initial Molecular Structure
(e.g., from SMILES)

'

Select Computational Method
(e.g., DFT - B3LYP)

'

Choose Basis Set
(e.g., 6-31G*)

'

Perform Geometry Optimization Calculation

'

Analyze Results
(Convergence, Energy Minimum)

Optimized Molecular Geometry
(Bond Lengths, Bond Angles, Dihedral Angles)

Click to download full resolution via product page

A general workflow for computational geometry optimization.

Chemical Reactivity and Reaction Mechanisms

The reactivity of perfluoroheptyl iodide is dominated by the relatively weak carbon-iodine (C-
[) bond, which can undergo homolytic cleavage to form a perfluoroheptyl radical (C7F15¢). This
radical is a key intermediate in various chemical transformations.
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Radical Formation and Reactions

The formation of the perfluoroheptyl radical can be initiated by heat, light, or chemical reagents.
Computational studies on smaller perfluoroalkyl iodides have elucidated the mechanisms of
these reactions. A common reaction is the addition of the perfluoroalkyl! radical to unsaturated
bonds.

A proposed mechanism for the radical addition of perfluoroheptyl iodide to an alkene is
illustrated below.

Radical Addition of Perfluoroheptyl lodide to an Alkene

Initiation

Initiator
(e.g., heat, light)

&Iomolytic Cleavage

C7F15I

Propagation

lodine Atom Transfer

R-CHI-CH2-C7F15

R-CH=CH2

A\

R-CH()-CH2-C7F15
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A simplified mechanism for the radical addition of C7F15I.

Computational Methodologies

A variety of computational methods are employed to study perfluoroalkyl substances. The
choice of method depends on the specific properties of interest, the desired accuracy, and the
available computational resources.

Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method to investigate the electronic
structure of many-body systems. It is particularly useful for calculating molecular geometries,
vibrational frequencies, and reaction energies. Common functionals used for organofluorine
compounds include B3LYP and M06-2X, often paired with basis sets like 6-31G* or larger.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the dynamic behavior of molecules and their
interactions in condensed phases. These simulations can provide insights into the conformation
of perfluoroheptyl iodide in different solvents, its aggregation behavior, and its interaction with
biological macromolecules. Recent reviews highlight the application of MD in understanding the
environmental fate and transport of PFAS.[1]

A typical workflow for a molecular dynamics simulation is shown below.
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General Workflow for Molecular Dynamics Simulation

Define System
(Molecule, Solvent, etc.)

l

Select Force Field
(e.g., OPLS-AA, GAFF)

l

System Setup
(Solvation, lonization)

l

Equilibration
(NVT, NPT ensembles)

l

Production Run

Trajectory Analysis
(RMSD, RDF, etc.)

Click to download full resolution via product page

A simplified workflow for molecular dynamics simulations.

Applications in Drug Development and Toxicology

The unique properties of the perfluoroalkyl chain, such as its lipophilicity and metabolic stability,
have led to its incorporation into some drug candidates. Computational methods play a crucial
role in predicting the behavior of such molecules in biological systems.
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Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a series of compounds
to their biological activity. These models rely on computed molecular descriptors to predict the
activity or toxicity of new compounds. While specific QSAR studies on perfluoroheptyl iodide
are scarce, research on other PFAS has identified key descriptors that influence their biological
interactions. These often include molecular size, shape, and electronic properties.[2]

In Silico Toxicology

Computational toxicology employs in silico models to predict the potential toxicity of chemicals,
reducing the need for extensive animal testing. For PFAS, computational models are being
developed to predict their interaction with biological targets, such as nuclear receptors and
transport proteins, which can lead to adverse health effects.[3]

Conclusion

Theoretical and computational studies provide invaluable tools for understanding the
properties, reactivity, and potential biological effects of perfluoroheptyl iodide. While specific
computational data for this particular molecule remains somewhat limited in the public domain,
by leveraging data from homologous compounds and applying established computational
methodologies, researchers can gain significant insights. As computational power and
methodologies continue to advance, we can expect a more detailed and predictive
understanding of perfluoroheptyl iodide and other PFAS, which will be crucial for their safe
and effective application in various fields, including drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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